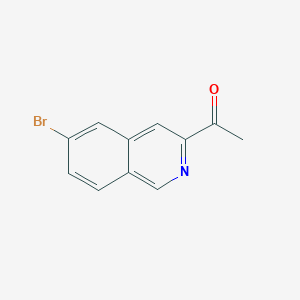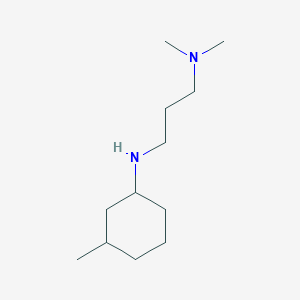
N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine is an organic compound with the molecular formula C12H26N2. This compound is characterized by the presence of a cyclohexyl ring substituted with a methyl group and a propane-1,3-diamine backbone with dimethyl substitutions on the nitrogen atoms. It is a colorless liquid that is soluble in water and various organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine typically involves the reaction of 3-methylcyclohexylamine with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often using a solvent such as methanol or ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous process. This involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. Catalysts such as Raney nickel may be used to enhance the reaction efficiency. The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Corresponding substituted amines
Scientific Research Applications
N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex amine structures.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. It binds to the active sites of enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: A structurally similar compound with a propane-1,3-diamine backbone but without the cyclohexyl ring.
N,N-Dimethylcyclohexylamine: Contains a cyclohexyl ring with dimethyl substitutions but lacks the propane-1,3-diamine structure.
N,N-Dimethyl-1,3-butanediamine: Similar to N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine but with a butane backbone instead of propane.
Uniqueness
This compound is unique due to the combination of its cyclohexyl ring and propane-1,3-diamine backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, research, and industry.
Properties
Molecular Formula |
C12H26N2 |
|---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(3-methylcyclohexyl)propane-1,3-diamine |
InChI |
InChI=1S/C12H26N2/c1-11-6-4-7-12(10-11)13-8-5-9-14(2)3/h11-13H,4-10H2,1-3H3 |
InChI Key |
MYMABUQQEZBLRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


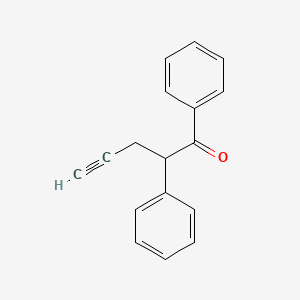
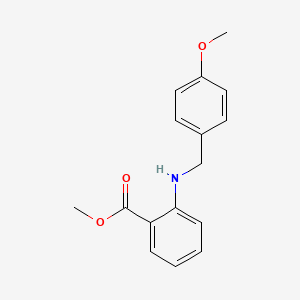

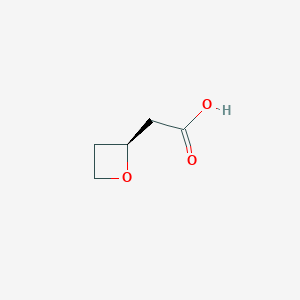
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13009421.png)

![(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13009428.png)
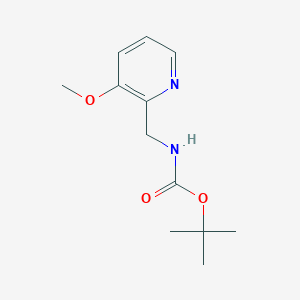
![Octahydro-1H-cyclopenta[b]pyridin-5-ol](/img/structure/B13009451.png)
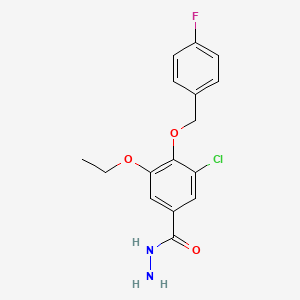


![(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13009481.png)
